molecular formula C9H9F2N B15304290 4-Cyclopropyl-2,6-difluoroaniline

4-Cyclopropyl-2,6-difluoroaniline

Cat. No.: B15304290
M. Wt: 169.17 g/mol
InChI Key: ZBCVNLNQFYYPCK-UHFFFAOYSA-N
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Description

4-Cyclopropyl-2,6-difluoroaniline is an organic compound with the molecular formula C9H9F2N It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with two fluorine atoms at the 2 and 6 positions, and a cyclopropyl group at the 4 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropyl-2,6-difluoroaniline can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored due to its mild reaction conditions and high functional group tolerance.

Another method involves the partial fluorine exchange of 1,2,3-trichlorobenzene to produce a mixture of 2,6-difluorochlorobenzene and 2,3-difluorochlorobenzene, followed by selective reduction and amination to yield 2,6-difluoroaniline . The cyclopropyl group can then be introduced through further functionalization.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Continuous-flow processes are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropyl-2,6-difluoroaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

    Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various amines.

Scientific Research Applications

4-Cyclopropyl-2,6-difluoroaniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Cyclopropyl-2,6-difluoroaniline involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound have been shown to inhibit topoisomerase II, an enzyme involved in DNA replication and repair

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Cyclopropyl-2,6-difluoroaniline is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C9H9F2N

Molecular Weight

169.17 g/mol

IUPAC Name

4-cyclopropyl-2,6-difluoroaniline

InChI

InChI=1S/C9H9F2N/c10-7-3-6(5-1-2-5)4-8(11)9(7)12/h3-5H,1-2,12H2

InChI Key

ZBCVNLNQFYYPCK-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC(=C(C(=C2)F)N)F

Origin of Product

United States

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